Protein Gel Staining Sensitivity vs. SYPRO Ruby
Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, applied as a post-electrophoretic covalent stain, demonstrates a lower protein detection limit (80 pg per well) compared to the commercial benchmark SYPRO Ruby [1]. In 2D gel electrophoresis separations of human colon carcinoma cell lysates, the ruthenium stain detected a higher number of protein spots than SYPRO Ruby, Colloidal Coomassie Brilliant Blue (CBB), and Deep Purple stains [1]. The dynamic range is comparable to SYPRO Ruby, spanning three to four orders of magnitude, although the ruthenium stain exhibits a logarithmic, rather than linear, dependence on protein quantity [1].
| Evidence Dimension | Protein detection limit (1D gel electrophoresis) |
|---|---|
| Target Compound Data | 80 pg of protein per well |
| Comparator Or Baseline | SYPRO Ruby (higher detection limit, exact value not specified in source) |
| Quantified Difference | Superior sensitivity; additionally, more spots detected in 2D gels than SYPRO Ruby, Colloidal CBB, and Deep Purple |
| Conditions | 1D SDS-PAGE of protein molecular weight markers; staining in 20/80 v/v ACN/water, followed by washing; 2D gels of HCT 116 cell extract |
Why This Matters
This translates to the ability to visualize low-abundance proteins that would be missed by conventional fluorescent stains, directly impacting biomarker discovery and proteomic depth.
- [1] Tokarski, C. et al. High-sensitivity staining of proteins for one- and two-dimensional gel electrophoresis using post migration covalent staining with a ruthenium fluorophore. Electrophoresis 2006, 27(7), 1407–1416. View Source
